molecular formula C16H13N3OS B5814902 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide

货号 B5814902
分子量: 295.4 g/mol
InChI 键: VSVACYKFDYSDRZ-CSKARUKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide, also known as BTA-1, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. BTA-1 was first synthesized in the 1970s, and since then, it has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in different research areas.

作用机制

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide involves the inhibition of the uptake of dopamine and norepinephrine. This compound binds to the transporters responsible for the uptake of these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and norepinephrine, which results in an enhancement of their physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine uptake, this compound has also been shown to inhibit the uptake of serotonin, another neurotransmitter involved in the regulation of mood and emotion. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.

实验室实验的优点和局限性

One of the major advantages of using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide in lab experiments is its specificity towards dopamine and norepinephrine transporters. This property of this compound allows for the selective inhibition of these transporters without affecting other neurotransmitter systems. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for the research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide. One of the most promising areas of research is the development of this compound analogs with improved solubility and specificity towards dopamine and norepinephrine transporters. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the potential applications of this compound in the treatment of various neurological disorders such as depression and addiction warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its specificity towards dopamine and norepinephrine transporters, as well as its antioxidant properties, make it a potential candidate for the treatment of various neurological disorders. Further research on this compound and its analogs is necessary to fully understand its mechanism of action and potential applications in different research areas.

合成方法

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-amine with cinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.

科学研究应用

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. This property of this compound has made it a potential candidate for the treatment of various neurological disorders such as depression and addiction.

属性

IUPAC Name

(E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-13-16(19-21-18-13)15(11)17-14(20)10-8-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVACYKFDYSDRZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。